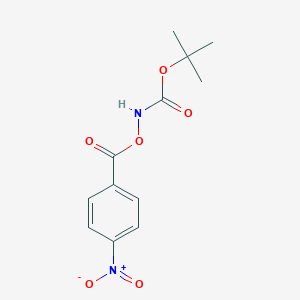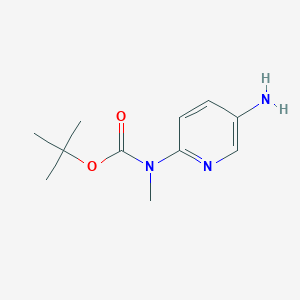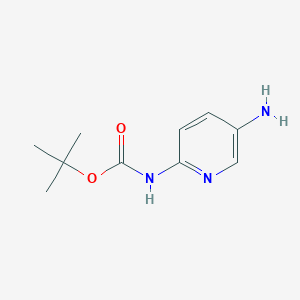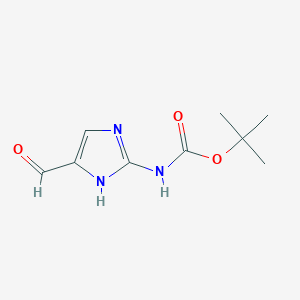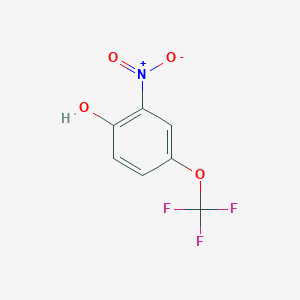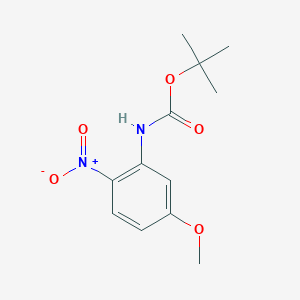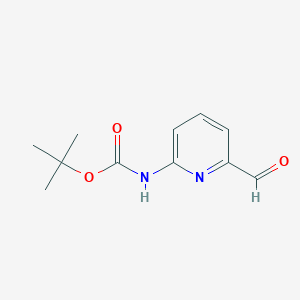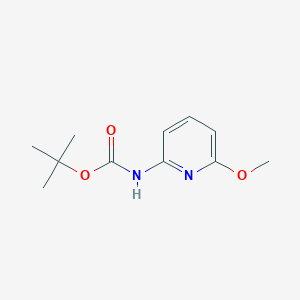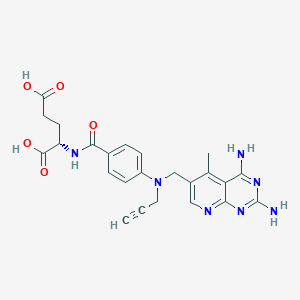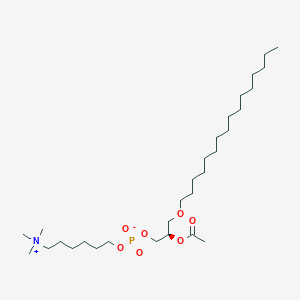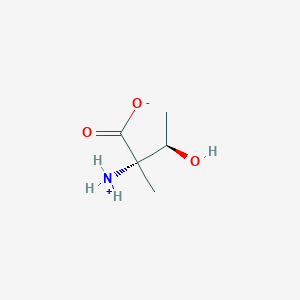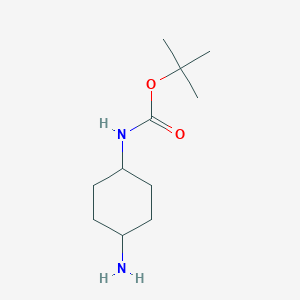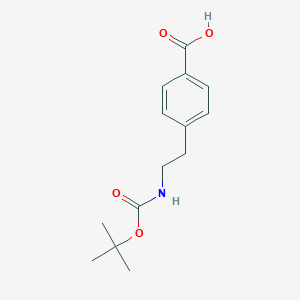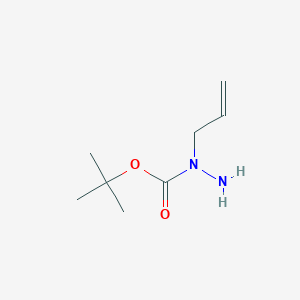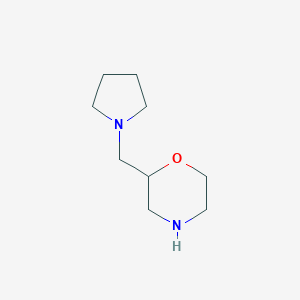
2-(Pyrrolidin-1-ylmethyl)morpholine
Vue d'ensemble
Description
The compound "2-(Pyrrolidin-1-ylmethyl)morpholine" is a molecule that contains both pyrrolidine and morpholine groups. These structural motifs are prevalent in various chemical compounds that exhibit a range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .
Synthesis Analysis
The synthesis of compounds related to "2-(Pyrrolidin-1-ylmethyl)morpholine" often involves multi-step reactions. For instance, the Buchwald–Hartwig amination is a key step in synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to the compound of interest . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, highlighting the complexity of these syntheses . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, another related compound, involved rearrangement, condensation, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various computational methods. Density functional theory (DFT) calculations have been used to determine the molecular geometry, vibrational frequencies, and chemical shift assignments of related compounds . These studies provide insights into the molecular motions and electronic properties that could be relevant for "2-(Pyrrolidin-1-ylmethyl)morpholine" as well.
Chemical Reactions Analysis
Compounds with morpholine and pyrrolidine groups participate in a variety of chemical reactions. For example, pyrrolidine derivatives can undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes . The nucleophilic behavior of morpholine and pyrrolidine enamines derived from 2-tetralone has been studied, showing different reactivity patterns . These findings suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" could also exhibit interesting reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and computational studies. Photophysical analyses of quinolines substituted with morpholinyl and pyrrolidinyl groups indicate strong interactions with ct-DNA, which could be due to π-stacking and/or hydrogen-bonding interactions . The fluorescence properties of morpholino-substituted pyridines have been studied, showing high fluorescence quantum yields in both solution and the solid state . These studies suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" may also display distinct photophysical properties.
Applications De Recherche Scientifique
1. Synthesis and Characterization of New Polyheterocyclic Compounds
2-(Pyrrolidin-1-ylmethyl)morpholine has been utilized in the synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This process involves a one-pot Ugi-Zhu three-component reaction and yields up to 73% efficiency in less than one hour (Morales-Salazar et al., 2022).
2. Antitubercular Activity
A series of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles incorporating 2-(Pyrrolidin-1-ylmethyl)morpholine have been synthesized and demonstrated antitubercular activity against Mycobacterium tuberculosis. This highlights its potential application in developing antitubercular agents (Badiger & Khazi, 2013).
3. Chemical Reactions and Stereochemistry
In the field of organic chemistry, 2-(Pyrrolidin-1-ylmethyl)morpholine has been involved in various reactions, such as with ethyl azodicarboxylate and phenyl isocyanate, offering insights into selectivity and stereochemistry of these reactions (Colonna et al., 1970).
4. Photophysical and Biomolecular Binding Properties
A study involving the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines highlights the photophysical properties and biomolecular binding capabilities of compounds involving 2-(Pyrrolidin-1-ylmethyl)morpholine. This research indicates potential applications in photophysical analysis and DNA interactions (Bonacorso et al., 2018).
5. Synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone Derivatives
The reaction of 2-acetyl-1,4-naphthoquinone with enamines derived from 2-(Pyrrolidin-1-ylmethyl)morpholine has led to the synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone derivatives, indicating its utility in producing specialized organic compounds (Kobayashi et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVKXVKOAWGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562387 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)morpholine | |
CAS RN |
128208-00-4 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

